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Abstract: This guide provides a comprehensive overview and detailed protocols for the post-

polymerization modification of sulfone-based polymers, including Poly(ether sulfone) (PES),

Polysulfone (PSF), and Poly(phenyl sulfone) (PPSU). These high-performance thermoplastics

are prized for their exceptional mechanical, thermal, and chemical stability. However, their

inherent hydrophobicity often limits their application, particularly in areas susceptible to

biofouling or requiring specific surface interactions. Post-polymerization modification offers a

powerful strategy to tailor their chemical and physical properties, introducing a wide array of

functionalities to overcome these limitations and unlock new applications in membrane science,

drug development, and biomedical devices. This document details the core chemical

strategies, explains the causality behind experimental choices, and provides validated, step-by-

step protocols for key modifications.

The Rationale for Modifying Sulfone Polymers
Sulfone polymers are a cornerstone of high-performance engineering materials. Their

backbone, rich in aromatic rings, ether linkages, and sulfone groups, imparts remarkable
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stability.[1][2][3] This makes them ideal for applications demanding resilience, such as gas

separation, hemodialysis, and ultrafiltration membranes.[2][4][5]

The primary driver for their chemical modification is to mitigate their intrinsic hydrophobicity.[1]

[6] A hydrophobic surface in aqueous environments can lead to the rapid adsorption of proteins

and other foulants, diminishing performance and device lifetime. By chemically introducing

hydrophilic or reactive functional groups, we can fundamentally alter the polymer's behavior.

Key Goals of Modification:

Enhance Hydrophilicity: To improve water permeability and reduce membrane fouling.[6][7]

[8]

Introduce Reactive Sites: To enable the covalent attachment of biomolecules, catalysts, or

other polymers.[1][9]

Tune Ion-Exchange Capacity: To create membranes for applications like fuel cells or

selective ion removal.[10][11][12]

Improve Biocompatibility: To reduce thrombogenicity and improve interaction with biological

systems.[4][13][14]

Overview of Core Modification Strategies
Post-polymerization modification can be broadly categorized into several key approaches, each

offering unique advantages. The choice of strategy depends on the desired functional group,

the required degree of substitution, and whether the bulk material or just the surface needs to

be altered.
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Caption: Core pathways for the post-polymerization modification of sulfone polymers.

Foundational Modification Chemistries
This section delves into the most common and impactful modification reactions, providing the

chemical context and rationale for their use.

Sulfonation
Causality & Rationale: Sulfonation is arguably the most widespread modification, as it directly

addresses the hydrophobicity issue by introducing the highly polar sulfonic acid group (-SO3H)

onto the polymer's aromatic rings.[1][10] This not only increases hydrophilicity but also imparts
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a negative charge, creating a cation-exchange material. The degree of sulfonation (DS) is a

critical parameter that must be carefully controlled; excessive sulfonation can lead to polymer

swelling or even dissolution in water, compromising mechanical integrity.[15]

Mechanism: This is an electrophilic aromatic substitution reaction. The choice of sulfonating

agent is key. Concentrated sulfuric acid is common but can be harsh.[12][16] Chlorosulfonic

acid (ClSO3H) is highly reactive and allows for milder reaction conditions, but requires careful

handling.[15][17] The reaction is typically performed in a chlorinated solvent like

dichloromethane at or below room temperature to control reactivity.[15]

Applications:

Proton exchange membranes (PEMs) for fuel cells.[16][18]

Hydrophilic, fouling-resistant membranes for water desalination and ultrafiltration.[6][10][15]

Selective adsorbents for charged species, such as heavy metal ions.[10]

Chloromethylation
Causality & Rationale: The chloromethyl group (-CH2Cl) is not typically a desired final

functionality. Instead, its importance lies in its role as a highly versatile reactive intermediate.[3]

The chlorine atom is a good leaving group, allowing for subsequent nucleophilic substitution

reactions to introduce a vast array of other functional groups, such as amines, azides, and

quaternary ammonium salts.[11][19][20] This makes chloromethylation a gateway to many

advanced modifications, including the synthesis of anion exchange membranes and precursors

for click chemistry.

Mechanism: The most common method is an electrophilic substitution (Friedel-Crafts type)

reaction using paraformaldehyde as the source of formaldehyde and a chlorosilane (like

trimethylsilyl chloride) to generate the reactive chloromethylating species in situ.[20][21] A

Lewis acid catalyst, typically tin(IV) chloride (SnCl4), is required.[20][21] It is critical to control

the polymer concentration during this reaction, as higher concentrations can favor

intermolecular reactions, leading to undesirable crosslinking.[21]

Applications:
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Precursor for anion exchange membranes (by quaternization).[11][22]

Precursor for introducing azide groups for click chemistry.[19][23]

Macroinitiator for grafting other polymers via Atom Transfer Radical Polymerization (ATRP).

[24]

Nitration and Amination
Causality & Rationale: Introducing primary amine groups (-NH2) is highly valuable for

biomedical applications and for creating sites for further chemical conjugation.[1] Direct

amination of the aromatic ring is difficult. Therefore, a two-step process is employed:

electrophilic nitration followed by chemical reduction.[1][13] The resulting aminated polymer is

more hydrophilic and possesses a reactive handle for attaching molecules like heparin,

peptides, or for crosslinking.[14][25]

Mechanism:

Nitration: The polymer is treated with a nitrating agent, most commonly a mixture of

concentrated nitric acid and sulfuric acid (HNO3/H2SO4).[1] This installs a nitro group (-

NO2) on the aromatic rings.

Reduction: The nitro-functionalized polymer is then reduced to the amine. Common reducing

agents include sodium dithionite (Na2S2O4) or stannous chloride (SnCl2) in an acidic

environment. This converts the -NO2 groups to -NH2 groups.[13][26]

Applications:

Improving biocompatibility and hemocompatibility of membranes.[13][14]

Immobilizing enzymes or other biomolecules.[1]

Precursor for diazonium salt formation, enabling further surface coating reactions.[13][14]

Advanced Functionalization via Click Chemistry
Causality & Rationale: "Click" chemistry refers to a class of reactions that are rapid, high-

yielding, and bio-orthogonal (meaning they do not interfere with biological functionalities).[27]
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For polymer modification, the most common click reaction is the Copper-Catalyzed Azide-

Alkyne Cycloaddition (CuAAC). This allows for the highly efficient and specific attachment of

virtually any molecule containing an alkyne group to a polymer functionalized with azide

groups.[19][23] This modular approach provides unparalleled control over the final polymer

structure and function.

Workflow: The typical workflow involves first preparing an azide-functionalized sulfone polymer,

which serves as the "platform" for modification.

Caption: Workflow for functionalizing polysulfone using click chemistry.

This strategy is powerful because the azide and alkyne groups are largely unreactive under

most biological and chemical conditions, ensuring that the conjugation reaction occurs only

where intended.[27]

Applications:

Creating highly specific biosensors by attaching fluorescent probes or recognition elements.

[19][23]

Developing advanced drug delivery systems.

Preparing crosslinked membranes with well-defined network structures.[28]

Detailed Application Protocols
These protocols are designed to be self-validating, with clear steps for both the reaction and

the subsequent characterization required to confirm success.

Protocol 1: Sulfonation of Poly(ether sulfone) (PES)
Objective: To introduce sulfonic acid groups onto the PES backbone to increase hydrophilicity

and create a cation-exchange polymer. This protocol is adapted from methodologies described

in the literature.[12][15]

Materials:

Poly(ether sulfone) (PES) beads or powder (e.g., Radel A), dried at 120 °C for 24 hours.
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Dichloromethane (DCM), anhydrous.

Chlorosulfonic acid (ClSO3H), reagent grade.

Deionized (DI) water, ice-cold.

Methanol.

Nitrogen gas supply.

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser).

Procedure:

Dissolution: In a three-neck flask under a nitrogen atmosphere, dissolve 10 g of dried PES in

200 mL of DCM with magnetic stirring. Ensure the polymer is fully dissolved, which may take

several hours.

Reaction Setup: Equip the flask with a dropping funnel and a condenser. Cool the solution to

0 °C using an ice bath.

Addition of Sulfonating Agent: Slowly add a predetermined amount of chlorosulfonic acid

dropwise to the stirred polymer solution via the dropping funnel over 30-60 minutes. The

molar ratio of ClSO3H to the PES repeating unit will control the degree of sulfonation (DS).

Expert Tip: A 1:1 molar ratio is a good starting point for a moderate DS.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to

proceed at room temperature (25 °C) with continuous stirring for 2-4 hours.

Precipitation: Terminate the reaction by slowly pouring the viscous polymer solution into a

beaker containing 1 L of ice-cold DI water with vigorous stirring. A white, stringy precipitate of

sulfonated PES (sPES) will form immediately.

Washing: Decant the acidic water. Wash the polymer precipitate repeatedly with fresh DI

water until the washings are neutral (pH ≈ 7). This is crucial to remove all residual acid.

Purification & Drying: Further purify the polymer by washing with methanol. Collect the sPES

by filtration and dry it in a vacuum oven at 60-80 °C to a constant weight.
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Verification & Characterization:

FTIR Spectroscopy: Confirm the presence of sulfonic acid groups by identifying

characteristic peaks for S=O stretching (~1025 cm⁻¹) and O-H stretching (~3440 cm⁻¹,

broad).[15]

¹H NMR Spectroscopy: Dissolve the dried sPES in DMSO-d6. The appearance of new peaks

in the aromatic region (downfield shifts) indicates substitution on the aromatic rings. The DS

can be calculated by comparing the integration of these new peaks to the peaks of the

unmodified polymer backbone.[15][16]

Titration (for Ion Exchange Capacity - IEC):

Accurately weigh ~0.2 g of the dried sPES (in its acid form, H⁺).

Soak the polymer in 50 mL of 1 M NaCl solution for 24 hours to exchange H⁺ ions for Na⁺

ions.

Titrate the released H⁺ in the NaCl solution with a standardized NaOH solution (e.g., 0.01

M) using phenolphthalein as an indicator.

Calculate IEC (meq/g) = (V_NaOH × M_NaOH) / W_polymer.[11][12]

Protocol 2: Chloromethylation of Polysulfone (PSU)
Objective: To introduce chloromethyl groups onto the PSU backbone, creating a versatile

precursor for further functionalization. This protocol is based on the well-established method

using a SnCl₄ catalyst.[20][21]

Materials:

Polysulfone (PSU), dried at 100 °C for 24 hours.

Chloroform (CHCl₃), anhydrous.

Paraformaldehyde.

Trimethylsilyl chloride (Me₃SiCl).
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Tin(IV) chloride (SnCl₄).

Methanol.

Argon or Nitrogen gas supply.

Procedure:

Dissolution: In a round-bottom flask under an argon atmosphere, dissolve 5.0 g of dried PSU

in 125 mL of chloroform. Causality Note: Maintaining a relatively low polymer concentration

(~2-4% w/v) is crucial to minimize the risk of intermolecular crosslinking reactions.[21]

Reagent Addition: To the stirred solution, add paraformaldehyde (3.35 g), tin(IV) chloride

(0.13 mL), and trimethylsilyl chloride (14.25 mL).

Reaction: Heat the mixture to 55-60 °C and stir under reflux for a time determined by the

desired degree of substitution (e.g., 24-72 hours).[20][22]

Precipitation: After cooling to room temperature, precipitate the chloromethylated polysulfone

(CMPSU) by slowly adding the reaction mixture to 1 L of methanol with vigorous stirring.

Washing & Drying: Filter the white polymer product. Wash thoroughly with methanol to

remove unreacted reagents and catalyst residues. Dry the CMPSU in a vacuum oven at 40

°C.

Verification & Characterization:

¹H NMR Spectroscopy: Dissolve the CMPSU in CDCl₃. Successful chloromethylation is

unequivocally confirmed by the appearance of a new, characteristic singlet peak between 4.5

and 4.8 ppm, corresponding to the benzylic protons of the -CH₂Cl group.[19][22] The degree

of substitution can be calculated by comparing the integral of this peak to the integrals of the

aromatic protons of the polymer backbone.

FTIR Spectroscopy: A new peak may be observed around 1265 cm⁻¹ (CH₂ wag) and 675

cm⁻¹ (C-Cl stretch), although these can sometimes be obscured by other peaks.[19] NMR is

the more definitive method.
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Protocol 3: Azidation of Chloromethylated Polysulfone
(PSU-N₃)
Objective: To convert the chloromethylated polymer (CMPSU) into an azide-functionalized

polymer (PSU-N₃), the key precursor for click chemistry.

Materials:

Chloromethylated Polysulfone (CMPSU) from Protocol 2.

Sodium azide (NaN₃). Caution: Sodium azide is highly toxic and can form explosive

compounds. Handle with extreme care.

N,N-Dimethylformamide (DMF), anhydrous.

Methanol.

Procedure:

Dissolution: Dissolve the dried CMPSU (e.g., 2.0 g) in 40 mL of DMF in a round-bottom flask.

Reaction: Add a large excess of sodium azide (e.g., 2.0 g, >10-fold molar excess relative to -

CH₂Cl groups) to the solution.

Heating: Heat the mixture to 50-60 °C and stir for 24-48 hours.

Precipitation: Cool the solution and precipitate the azide-functionalized polymer by pouring it

into a large volume of methanol or a methanol/water mixture.

Washing & Drying: Filter the product, wash extensively with DI water and then methanol to

remove all residual sodium azide. Dry the polymer (PSU-N₃) in a vacuum oven at 40 °C.

Verification & Characterization:

FTIR Spectroscopy: This is the primary method for confirmation. The successful conversion

of the chloride to the azide is marked by the disappearance of the C-Cl stretch and the

appearance of a very strong, sharp, and characteristic azide (N₃) stretching peak at

approximately 2100 cm⁻¹.[19][23]
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¹H NMR Spectroscopy: The peak for the benzylic protons will shift slightly upfield from ~4.6

ppm (-CH₂Cl) to ~4.3 ppm (-CH₂N₃). Comparing the FTIR spectra before and after the

reaction is the most compelling evidence.

Comparative Analysis of Modification Techniques
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Modificatio
n
Technique

Primary
Reagents

Key
Functional
Group

Pros Cons
Typical
Application
s

Sulfonation
H₂SO₄ or

ClSO₃H
-SO₃H

Simple,

effective for

hydrophilizati

on, creates

ion-exchange

sites.

Harsh

conditions

can cause

chain

degradation;

DS can be

hard to

control

precisely.[29]

Water

treatment

membranes,

fuel cell

PEMs.[10]

[16][18]

Chloromethyl

ation

Paraformalde

hyde,

Me₃SiCl,

SnCl₄

-CH₂Cl

Creates a

highly

versatile

intermediate

for many

other

reactions.

Uses

hazardous

reagents

(SnCl₄); risk

of

crosslinking if

not

controlled.

[21]

Precursor for

anion

exchange

membranes

and click

chemistry.[11]

[19]

Nitration/Ami

nation

HNO₃/H₂SO₄,

then a

reducing

agent

-NH₂

Introduces

reactive

amine for

bioconjugatio

n; improves

biocompatibili

ty.

Two-step

process;

nitration uses

very harsh

acids.

Biomedical

membranes,

enzyme

immobilizatio

n.[1][13][14]

Click

Chemistry

Azide-

polymer,

Alkyne-

molecule,

Cu(I) catalyst

Triazole

Linkage

Highly

specific, high

yield,

modular, bio-

orthogonal.

Requires a

multi-step

synthesis of

the azide

precursor.

Biosensors,

targeted drug

delivery,

advanced

functional

materials.[23]

[28]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 17 Tech Support

https://papers.ssrn.com/sol3/Delivery.cfm/3e83ccb3-771d-4a6a-be29-e5f8a9c0f2c6-MECA.pdf?abstractid=5084577
https://www.mdpi.com/2073-4360/13/20/3569
https://www.researchgate.net/publication/223852010_Role_of_post-sulfonation_of_polyether_ether_sulfone_in_proton_conductivity_and_chemical_stability_of_its_proton_exchange_membranes_for_fuel_cell
https://www.cjps.org/en/article/doi/10.1007/s10118-022-2713-5/
https://www.tandfonline.com/doi/full/10.1081/PPT-100000248
https://www.jree.ir/article_70071.html
https://www.researchgate.net/publication/227995475_Functionalization_of_Polysulfones_by_Click_Chemistry
https://pmc.ncbi.nlm.nih.gov/articles/PMC5812116/
https://pubmed.ncbi.nlm.nih.gov/25347292/
https://pubs.acs.org/doi/10.1021/la502343c
https://polen.itu.edu.tr/entities/publication/0e79f5d6-dcf8-4aef-bc8f-1db66b6dbbc0
https://pubs.acs.org/doi/abs/10.1021/ma5021616
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15088215?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
van den Berg, G. B., & Smolders, C. A. (2009). Chemical modification of polyethersulfone
nanofiltration membranes: A review. Journal of Applied Polymer Science.
Al-Aama, J. Y., & El-Sherbiny, I. M. (2021). Modified polyether-sulfone membrane: a mini
review.
Maiti, S., & Mandal, B. (2019). Versatile functionalization of aromatic polysulfones via thiol-
ene click chemistry. OSTI.GOV.
Li, Y., et al. (2021). Modification of polysulfone and the biomedical application of modified
polysulfone.
Yilmaz, G., & Yagci, Y. (2011). Functionalization of Polysulfones by Click Chemistry.
Macromolecular Chemistry and Physics.
Abdel-Aal, S. E., et al. (2021). Modification of Sulfonated Polyethersulfone Membrane as a
Selective Adsorbent for Co(II) Ions. MDPI.
Law, Y. C., et al. (2021).
Yilmaz, G., & Yagci, Y. (2011). Functionalization of Polysulfones by Click Chemistry.
Maggay, I. V. T., et al. (2020).
Dragan, S., et al. (2007). POLYMERS WITH PENDENT FUNCTIONAL GROUPS. VI. A
COMPARATIVE STUDY ON THE CHLOROMETHYLATION OF LINEAR POLYSTYRENE
AND POLYSULFONE WITH PARAFORMALDEHYDE/Me3SiCl. Taylor & Francis Online.
Tatli, M. (2012). Facile Synthesis of Functionalized Poly (Arylene Ether Sulfone)s.
Carbone, A., et al. (2021). Synthesis and Characterization of Novel Anion Exchange
Membranes Based on Semi-Interpenetrating Networks of Functionalized Polysulfone: Effect
of Ionic Crosslinking. Polymers.
Gao, Y., et al. (2014). Surface modification of poly(ether sulfone)
Law, Y. C., et al. (2021). Recent development in modification of polysulfone membrane for
water treatment application.
Law, Y. C., et al. (2021).
Joseph, D., et al. (2016). Thermal crosslinking of PBI/sulfonated polysulfone based blend
membranes.
Gao, Y., et al. (2014). Surface Modification of Poly(ether sulfone)
Carbone, A., et al. (2021). Synthesis and Characterization of Novel Anion Exchange
Membranes Based on Semi-Interpenetrating Networks of Functionalized Polysulfone: Effect
of Ionic Crosslinking. MDPI.
Carbone, A., et al. (2020). Degree of functionalization (DF) of chloromethylation PSU.
Joseph, D., et al. (2016). Thermal crosslinking of PBI/sulfonated polysulfone based blend
membranes. RSC Publishing.
Tatli, M. (2012). "Facile Synthesis of Functionalized Poly (Arylene Ether Sulfone)s".

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15088215?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Galiano, F., et al. (2018). Application and modification of polysulfone membranes.
Avram, E., et al. (2008). Modified Polysulfones. I. Synthesis and Characterization of
Polysulfones with Unsaturated end Groups. Taylor & Francis Online.
Ghodsi, A., et al. (2018). Polysulfone-based Anion Exchange Membranes for Potential
Application in Solid Alkaline Fuel Cells. Journal of Renewable Energy and Environment.
Lee, J.-C., et al. (2015). Cross-Linked Sulfonated Poly(arylene ether sulfone)
Guiver, M. D., et al. (2006). Modified polysulfones. III.
Umeda, M., et al. (2020). Crosslinked Sulfonated Polyphenylsulfone-Vinylon (CSPPSU-
vinylon) Membranes for PEM Fuel Cells from SPPSU and Polyvinyl Alcohol (PVA). Polymers.
Wang, J., et al. (2022). Properties of Multiblock Sulfonated Poly(arylene ether sulfone)s
Synthesized by Precise Controllable Post-sulfonation for Proton Exchange Membranes.
Chinese Journal of Polymer Science.
Ladewig, B., et al. (2010). Preparation and characterization of sulfonated polyethersulfone
for cation-exchange membranes. Journal of Membrane Science.
Gaina, V., et al. (2020). Synthesis and Characterization of Copoly(Ether Sulfone)s with
Different Percentages of Diphenolic Acid Units. Polymers.
Ulbricht, M., et al. (2015). Characterization of Surface Modification of Polyethersulfone
Membrane.
Lee, K.-S., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)
Gu, J., et al. (2024). Recent Developments in Polysulfone Studies.
Suzuki, Y., et al. (2000).
Oprea, M., et al. (2025). Crown Ether-Functionalized Polyethersulfone Membranes with
Potential Applications in Hemodialysis.
Drioli, E., et al. (2024). Polysulfone Membranes: Here, There and Everywhere. Membranes.
Chen, Z., & Eisen, M. S. (2024).
Banerjee, S., et al. (2020). Sulfonated poly(arylene ether sulfone) functionalized
polysilsesquioxane hybrid membranes with enhanced proton conductivity.
Claverie, J. P., et al. (2023).
Kim, D. S., et al. (2014). Role of post-sulfonation of poly(ether ether sulfone) in proton
conductivity and chemical stability of its proton exchange membranes for fuel cell.
Zhang, S., et al. (2020). Effect of Ionized Polysulfone via Click Chemistry on the Property
and Separation Performance of Sulfonated Polyether Ether Ketone/Polysulfone Blend
Membrane.
Jana, T., et al. (2020).
Ismail, A. F., et al. (2022).
Sridhar, S., et al. (2015).
PolyAn. (n.d.). Click Chemistry Surfaces. PolyAn.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15088215?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Buchari, et al. (2014). The Synthesis of Polyethersulfone (PES) and its Derivatives as
Polymer Light Emitting Diode (PLED) Material.
Kumar, A., et al. (2023). Sulfonated Poly Ether Sulfone Membrane Reinforced with Bismuth-
Based Organic and Inorganic Additives for Fuel Cells. Polymers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Modified polyether-sulfone membrane: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Polysulfone Membranes: Here, There and Everywhere - PMC [pmc.ncbi.nlm.nih.gov]

4. tandfonline.com [tandfonline.com]

5. researchgate.net [researchgate.net]

6. semanticscholar.org [semanticscholar.org]

7. scribd.com [scribd.com]

8. researchgate.net [researchgate.net]

9. "Facile Synthesis of Functionalized Poly (Arylene Ether Sulfone)s" by Mehmet Tatli
[corescholar.libraries.wright.edu]

10. mdpi.com [mdpi.com]

11. Polysulfone-based Anion Exchange Membranes for Potential Application in Solid Alkaline
Fuel Cells [jree.ir]

12. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

13. Surface modification of poly(ether sulfone) membrane with a synthesized negatively
charged copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

14. pubs.acs.org [pubs.acs.org]

15. ladewig.co [ladewig.co]

16. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.benchchem.com/product/b15088215?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC5812116/
https://www.researchgate.net/publication/317971681_Application_and_modification_of_polysulfone_membranes_in_wastewater_treatment_-_A_review
https://pmc.ncbi.nlm.nih.gov/articles/PMC12843741/
https://www.tandfonline.com/doi/abs/10.1080/00914037.2021.2006653
https://www.researchgate.net/publication/320562079_Application_and_modification_of_polysulfone_membranes
https://www.semanticscholar.org/paper/Chemical-modification-of-polyethersulfone-A-review-Bruggen/ad844d52c3dfb750efbf2027c8b080adc21a74f9
https://www.scribd.com/document/714735359/Recent-development-in-modification-of-polysulfone-membrane-for-water-treatment-application
https://www.researchgate.net/publication/48855253_Characterization_of_Surface_Modification_of_Polyethersulfone_Membrane
https://corescholar.libraries.wright.edu/etd_all/563/
https://corescholar.libraries.wright.edu/etd_all/563/
https://www.mdpi.com/2073-4360/13/20/3569
https://www.jree.ir/article_70071.html
https://www.jree.ir/article_70071.html
https://asmedigitalcollection.asme.org/electrochemical/article/12/6/061004/474539/Synthesis-and-Characterization-of-Polyion-Complex
https://pubmed.ncbi.nlm.nih.gov/25347292/
https://pubmed.ncbi.nlm.nih.gov/25347292/
https://pubs.acs.org/doi/10.1021/la502343c
https://ladewig.co/publications/rn-103/rn-103.pdf
https://www.researchgate.net/publication/223852010_Role_of_post-sulfonation_of_polyether_ether_sulfone_in_proton_conductivity_and_chemical_stability_of_its_proton_exchange_membranes_for_fuel_cell
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15088215?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Sulfonated Poly Ether Sulfone Membrane Reinforced with Bismuth-Based Organic and
Inorganic Additives for Fuel Cells - PMC [pmc.ncbi.nlm.nih.gov]

18. Properties of Multiblock Sulfonated Poly(arylene ether sulfone)s Synthesized by Precise
Controllable Post-sulfonation for Proton Exchange Membranes [cjps.org]

19. researchgate.net [researchgate.net]

20. mdpi.com [mdpi.com]

21. tandfonline.com [tandfonline.com]

22. researchgate.net [researchgate.net]

23. polen.itu.edu.tr [polen.itu.edu.tr]

24. pubs.acs.org [pubs.acs.org]

25. researchgate.net [researchgate.net]

26. The Synthesis of Polyethersulfone (PES) and its Derivatives as Polymer Light Emitting
Diode (PLED) Material | Scientific.Net [scientific.net]

27. Click Chemistry Surfaces: PolyAn [poly-an.de]

28. pubs.acs.org [pubs.acs.org]

29. papers.ssrn.com [papers.ssrn.com]

To cite this document: BenchChem. [Post-Polymerization Modification of Sulfone Polymers:
A Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15088215/docs#post-polymerization-modification-of-
sulfone-polymers-a-guide-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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